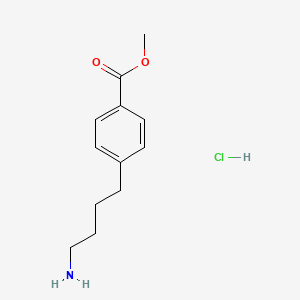

Methyl 4-(4-aminobutyl)benzoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(4-aminobutyl)benzoate hydrochloride: is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . This compound is known for its role in various chemical and biological applications, particularly in the synthesis of other complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 4-(4-aminobutyl)benzoate hydrochloride can be synthesized through an esterification reaction. The process involves the reaction of 4-(4-aminobutyl)benzoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid . The reaction typically occurs at room temperature and yields the desired ester hydrochloride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: Methyl 4-(4-aminobutyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like acyl chlorides or anhydrides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro compounds.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or other substituted derivatives.

科学的研究の応用

Methyl 4-(4-aminobutyl)benzoate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Potential use in drug development and synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 4-(4-aminobutyl)benzoate hydrochloride involves its interaction with specific molecular targets. For instance, in the preparation of hepatitis C virus helicase inhibitors, the compound acts by inhibiting the helicase enzyme, thereby preventing the replication of the virus . The exact molecular pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

- Methyl 4-(aminomethyl)benzoate hydrochloride

- Methyl 4-aminobenzoate

- 4-(Methoxycarbonyl)phenylamine

- 4-Aminobenzoic acid methyl ester

Comparison: Methyl 4-(4-aminobutyl)benzoate hydrochloride is unique due to its aminobutyl side chain, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where the aminobutyl group plays a crucial role .

生物活性

Methyl 4-(4-aminobutyl)benzoate hydrochloride, also known as a derivative of p-aminobenzoic acid, is a compound with notable biological activity. This article explores its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

Overview of the Compound

This compound is characterized by its molecular formula C12H17ClN2O2. It is a white crystalline powder that is soluble in water and organic solvents. Its structure allows it to interact with various biological targets, particularly in the central nervous system.

Target Interactions

The primary mechanism of action involves the modulation of sodium ion (Na+) channels on nerve membranes, which is crucial for neural signal transmission. By blocking these channels, the compound can induce local anesthesia, making it beneficial in pain management therapies.

Biochemical Pathways

This compound has been shown to interact with several enzymes and proteins involved in neurotransmission and inflammation. Its derivatives have demonstrated improved radical scavenging properties and enhanced cytotoxicity against various cancer cell lines .

Anticancer Properties

Recent studies have indicated that derivatives of p-aminobenzoic acid exhibit significant anticancer activity. For instance, certain analogs have shown IC50 values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil, suggesting potential for development as anticancer drugs . The compound's ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 and A549 highlights its therapeutic potential.

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Methyl 4-(4-aminobutyl)benzoate | 3.0 | A549 |

| Benzamide derivative | 5.85 | MCF-7 |

| Doxorubicin | ~10 | MCF-7 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown synergistic effects when combined with conventional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests its potential role in overcoming antibiotic resistance .

Case Studies

- Local Anesthesia : In clinical settings, this compound has been used effectively as a local anesthetic during minor surgical procedures. Its rapid onset and short duration of action make it suitable for outpatient settings.

- Cancer Treatment : A study involving the treatment of breast cancer cells with methyl 4-(4-aminobutyl)benzoate derivatives showed a significant reduction in cell viability, indicating its potential as an adjunct therapy in oncological treatments .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxic effects on various cancer cell lines. The following table summarizes some key findings:

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| A549 | 5 | 40 |

| MCF-7 | 10 | 35 |

| HeLa | 15 | 25 |

These results suggest that higher concentrations lead to increased cytotoxicity, reinforcing the need for further investigation into dosage optimization for therapeutic applications .

特性

IUPAC Name |

methyl 4-(4-aminobutyl)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13;/h5-8H,2-4,9,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWFZFHYCVWCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。